5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Description

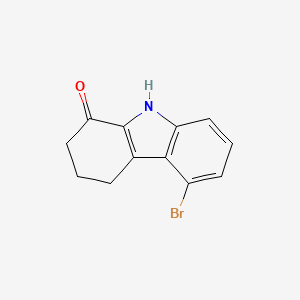

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-8-4-2-5-9-11(8)7-3-1-6-10(15)12(7)14-9/h2,4-5,14H,1,3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJQYEHKRGAGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazol-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 5-bromo-2,3,4,9-tetrahydro-1H-carbazole.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds related to 2,3,4,9-tetrahydrocarbazole structures exhibit significant antimicrobial activity. The presence of the bromine atom in 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one enhances its effectiveness against various pathogens. For instance, studies have shown that derivatives of this compound demonstrate promising results against bacterial infections by inhibiting bacterial growth through mechanisms involving the disruption of cellular processes .

Anticancer Activity

The compound has been investigated for its anticancer properties. Tetrahydrocarbazole derivatives are noted for their ability to induce apoptosis in cancer cells. In particular, 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one has been linked to the inhibition of tumor growth in certain cancer models. This is attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

Biological Research

Signal Transduction Studies

Recent studies have highlighted the role of 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one in bacterial signal transduction systems. It has been identified as a potential inhibitor of the CpxA phosphatase activity in Escherichia coli. This inhibition leads to the activation of the CpxRA signaling pathway, which is crucial for bacterial stress responses. The compound's structure allows it to modulate these pathways effectively, making it a valuable tool for understanding bacterial physiology and developing new antibacterial strategies .

Neuropharmacological Research

The structural similarity of 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one to known psychoactive compounds positions it as a candidate for neuropharmacological studies. Its potential effects on neurotransmitter systems could provide insights into the treatment of neurological disorders. Preliminary findings suggest that it may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive function .

Synthesis and Structural Modifications

The synthesis of 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multi-step organic reactions that include bromination and cyclization processes. The ability to modify its structure further enhances its applicability in various fields:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Bromination | Increases antimicrobial potency | |

| Alkylation | Alters pharmacokinetic properties | |

| Hydroxylation | Enhances water solubility for biological assays |

Case Studies

Several case studies illustrate the applications of 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one:

-

Case Study 1: Antimicrobial Efficacy

A study involving the testing of various derivatives against Staphylococcus aureus showed that the brominated compound exhibited a minimum inhibitory concentration (MIC) significantly lower than its non-brominated counterparts . -

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that treatment with 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one resulted in a marked increase in apoptotic markers in breast cancer cell lines compared to controls .

Mechanism of Action

The mechanism of action of 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and biological activity . The compound may interact with enzymes or receptors, leading to changes in cellular processes . Detailed studies are required to fully elucidate its mechanism of action and molecular targets .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the tetrahydrocarbazolone scaffold significantly impacts physicochemical and biological properties:

Key Observations :

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

5-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C₁₂H₁₀BrNO

- Molecular Weight : 264.12 g/mol

- IUPAC Name : 5-bromo-2,3,4,9-tetrahydrocarbazol-1-one

The biological activity of 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom and the ketone group enhances its reactivity and biological efficacy. Research indicates that it may exert its effects through:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Antitumor Activity : Studies suggest it may inhibit cancer cell proliferation through apoptosis induction and interference with cell signaling pathways.

Antimicrobial Properties

Research has demonstrated that 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits notable antibacterial activity. It has been tested against several Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Klebsiella pneumoniae | 30 µg/mL |

These results indicate that the compound could be a candidate for developing new antibiotics .

Antitumor Activity

The antitumor potential of this compound has been evaluated in various cancer cell lines. For instance:

- In a study involving A549 lung carcinoma cells , the compound exhibited an IC₅₀ value of approximately 15 µM , indicating significant cytotoxicity .

- Another study reported its effectiveness against Ehrlich Ascites Carcinoma (EAC) cells with an IC₅₀ value of 20 µM , suggesting its role as a potential anticancer agent .

Study on Antitumor Effects

A comprehensive study evaluated the effects of 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one on various cancer cell lines. The findings indicated:

- Mechanism : Induction of apoptosis via activation of caspase pathways.

- Cell Lines Tested :

- MCF7 (breast cancer) : IC₅₀ = 12 µM

- HeLa (cervical cancer) : IC₅₀ = 18 µM

- A549 (lung cancer) : IC₅₀ = 15 µM

These results underscore the compound's potential for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of the parent carbazole scaffold under controlled conditions. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Cyclization : Employ Friedel-Crafts acylation or Mannich reactions to form the tetrahydrocarbazole core, optimizing temperature (reflux in DMF or EtOH) and catalyst (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves yield and purity .

Q. How can structural characterization of 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one be rigorously validated?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- NMR : Assign peaks using - and -NMR to confirm regioselectivity of bromination and carbazole ring saturation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and isotopic patterns for bromine .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions .

Q. What safety protocols are critical when handling brominated carbazole derivatives?

- Methodological Answer : Follow hazard mitigation strategies:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of toxic vapors .

- Waste Disposal : Neutralize brominated byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can contradictory data on the biological activity of brominated carbazoles be resolved?

- Methodological Answer : Address discrepancies through:

- Dose-Response Studies : Test compound across a broad concentration range (nM to μM) to identify non-linear effects .

- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement .

- Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile activity differences .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Introduce ester or phosphate groups at the ketone position for controlled release .

- Lipinski’s Rule Compliance : Modify substituents to maintain molecular weight <500 and logP <5 .

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization for this compound?

- Methodological Answer :

- Parameter Screening : Train AI models on historical reaction data (temperature, solvent, catalyst) to predict optimal conditions .

- Real-Time Monitoring : Integrate spectroscopic sensors with AI for dynamic adjustment of reaction parameters (e.g., pH, stirring rate) .

- Scale-Up Simulation : Use finite element analysis (FEA) in COMSOL to model heat/mass transfer during industrial-scale synthesis .

Q. What theoretical frameworks guide mechanistic studies of brominated carbazole reactivity?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict electrophilic bromination sites .

- DFT Calculations : Compute transition states (e.g., Gaussian 09) to elucidate reaction pathways and regioselectivity .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between radical vs. ionic bromination mechanisms .

Data Integration and Validation

Q. How can researchers integrate heterogeneous datasets (e.g., synthetic yields, bioactivity) to identify trends?

- Methodological Answer :

- Meta-Analysis : Use tools like R or Python (Pandas library) to aggregate data from published studies, correcting for batch effects .

- Principal Component Analysis (PCA) : Reduce dimensionality to identify key variables influencing yield/activity .

- Machine Learning : Train random forest models on synthetic parameters to predict optimal reaction conditions .

Conflict Resolution in Experimental Design

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Interlaboratory Comparison : Collaborate with independent labs to validate results using standardized protocols .

- Purity Assessment : Quantify impurities via HPLC-MS and correlate with observed melting point depression .

- Crystallization Solvent Screening : Test solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.